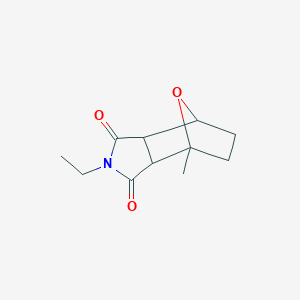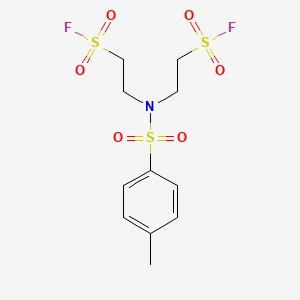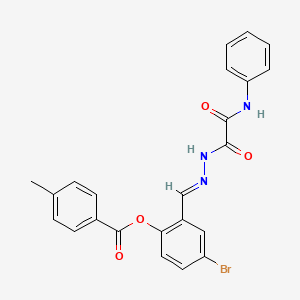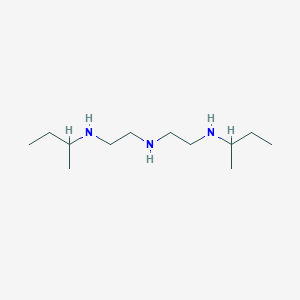
Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.281 g/mol . This compound is part of the cinnamate family, which is known for its diverse applications in various fields such as pharmaceuticals, cosmetics, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate typically involves the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed condensation reaction followed by cyanation and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Butyl beta-cyano-alpha-hydroxycinnamate: Similar structure but with a butyl group instead of an ethyl group.
Isopropyl beta-cyano-alpha-hydroxycinnamate: Contains an isopropyl group.
Methyl beta-cyano-alpha-hydroxycinnamate: Features a methyl group.
Propyl beta-cyano-alpha-hydroxycinnamate: Has a propyl group.
Uniqueness
Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both cyano and hydroxy groups, along with the ethyl ester, provides a distinct set of chemical properties that can be leveraged in various applications .
Propiedades
Número CAS |
107517-60-2 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
ethyl 3-cyano-3-(2,3-dimethylphenyl)-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)13(16)12(8-15)11-7-5-6-9(2)10(11)3/h5-7,16H,4H2,1-3H3 |
Clave InChI |
MBIXFPRWTFYWGK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C#N)C1=CC=CC(=C1C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















